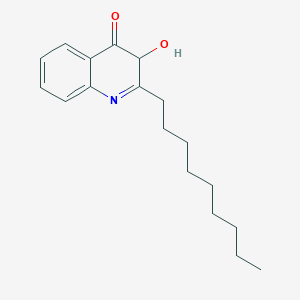
3-hydroxy-2-nonyl-3H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-2-nonyl-3H-quinolin-4-one is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core with a hydroxyl group at the 3-position and a nonyl chain at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-nonyl-3H-quinolin-4-one typically involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and subsequent functionalization. One common method involves the reaction of 2-nonylaniline with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate 2-nonyl-4-hydroxyquinoline. This intermediate is then oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-2-nonyl-3H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group at the 4-position can be reduced to form a hydroquinoline derivative.
Substitution: The nonyl chain at the 2-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various alkyl or aryl-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence and conductivity
Mecanismo De Acción
The mechanism of action of 3-hydroxy-2-nonyl-3H-quinolin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-heptyl-3-hydroxy-4-quinolone: Known for its role as a signaling molecule in bacterial communication.
4-hydroxy-2-quinolone: Studied for its broad-spectrum antimicrobial activity.
2-hydroxyquinoline: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
3-hydroxy-2-nonyl-3H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nonyl chain at the 2-position enhances its lipophilicity, making it more effective in interacting with lipid membranes and hydrophobic targets .
Propiedades
Fórmula molecular |
C18H25NO2 |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
3-hydroxy-2-nonyl-3H-quinolin-4-one |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,18,21H,2-8,13H2,1H3 |
Clave InChI |
YADOTSYBJACVJK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=NC2=CC=CC=C2C(=O)C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


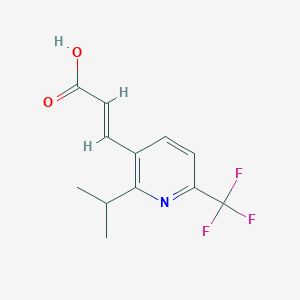
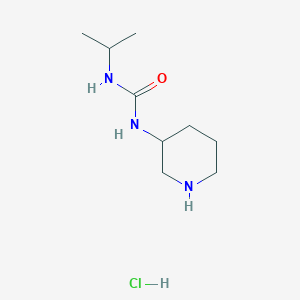
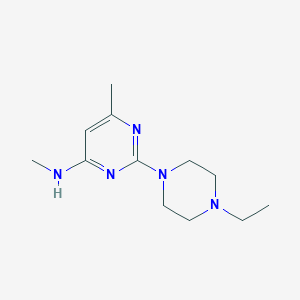
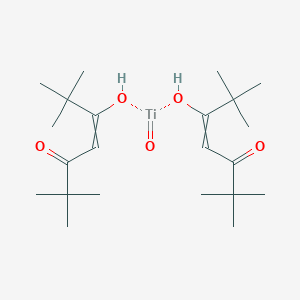
![N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B14796151.png)
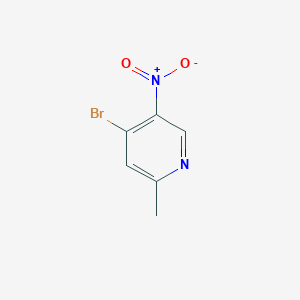
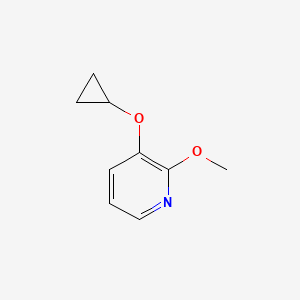
![3-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B14796195.png)
![4-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide](/img/structure/B14796205.png)
![N-[(1S,2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-[(diphenylphosphino)methyl]propyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14796212.png)
![1-[3-(Oxan-3-yl)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]ethanol](/img/structure/B14796213.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14796215.png)
![2-[6-(10-Methoxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]-cyclopenta-[1,2-f]naphthalen-6-yl)-2-methylheptyloxy]tetrahydropyran](/img/structure/B14796217.png)
![[(9R,10S,13S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796223.png)
